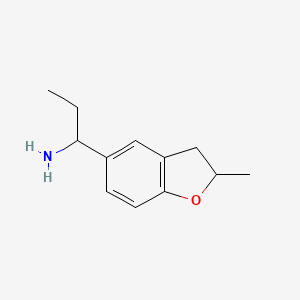

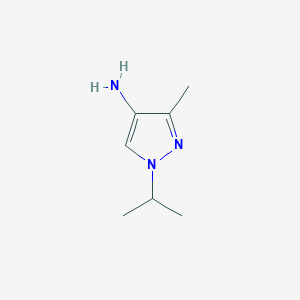

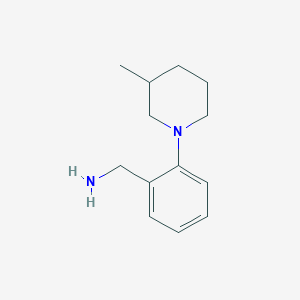

![molecular formula C6H11N B1320257 3-Azabicyclo[3.1.1]heptane CAS No. 286-35-1](/img/structure/B1320257.png)

3-Azabicyclo[3.1.1]heptane

Vue d'ensemble

Description

3-Azabicyclo[3.1.1]heptane is a useful research compound. Its molecular formula is C6H11N and its molecular weight is 97.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

3-Azabicyclo[3.1.1]heptane : Analyse complète des applications de la recherche scientifique :

Blocs de construction de la chimie médicinale

Le this compound sert de bloc de construction crucial en chimie médicinale, en particulier comme isostère de la morpholine. Sa nature achirale et sa lipophilie similaires à celles de la morpholine en font un composé précieux pour la conception et la synthèse de médicaments .

Synthèse de médicaments antihistaminiques

Ce composé a été utilisé dans la synthèse de médicaments antihistaminiques, tels que la Rupatidine. Le remplacement du cycle pyridine par le this compound a entraîné des améliorations significatives des propriétés physicochimiques de ces médicaments .

Mimique des benzènes méta-substitués

En 2022, il a été démontré que les bicyclo[3.1.1]heptanes pouvaient imiter le fragment de benzènes méta-substitués dans les composés biologiquement actifs, offrant des angles similaires entre les vecteurs de sortie et des distances entre les substituants, ce qui est essentiel pour les interactions moléculaires .

Réduction des nitriles oxétannyles spirocycliques

Le composé est synthétisé par la réduction des nitriles oxétannyles spirocycliques, un processus dont le mécanisme, la portée et la capacité d'adaptation ont été étudiés, ce qui indique un potentiel de production à grande échelle et d'applications diverses .

Remplacement isostérique en conception de médicaments

En raison de ses propriétés structurelles, le this compound est envisagé pour le remplacement isostérique en conception de médicaments, ce qui peut conduire à de nouveaux profils pharmacologiques et à des potentiels thérapeutiques .

Modulation des propriétés physicochimiques

L'incorporation de ce composé dans les structures médicamenteuses peut moduler les propriétés physicochimiques telles que la solubilité, la stabilité et la perméabilité, qui sont essentielles à l'efficacité des médicaments .

Orientations Futures

Mécanisme D'action

Target of Action

It has been incorporated into the structure of the antihistamine drug rupatidine , suggesting that it may interact with histamine receptors, which play a crucial role in immune responses.

Mode of Action

It’s known that the compound was developed by the reduction of spirocyclic oxetanyl nitriles . This transformation process was studied for its mechanism, scope, and scalability .

Biochemical Pathways

It’s known that in 2022, bicyclo[311]heptanes were proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . This suggests that 3-Azabicyclo[3.1.1]heptane could potentially interact with similar biochemical pathways.

Pharmacokinetics

The incorporation of 3-azabicyclo[311]heptane into the structure of the antihistamine drug Rupatidine led to a dramatic improvement in physicochemical properties , which could potentially influence its pharmacokinetic profile.

Result of Action

It’s known that the compound was developed to mimic the fragment of meta-substituted benzenes in biologically active compounds , suggesting that it may have similar molecular and cellular effects.

Action Environment

The compound’s similar physicochemical properties to meta-substituted benzenes suggest that it may have similar environmental interactions.

Analyse Biochimique

Biochemical Properties

3-Azabicyclo[3.1.1]heptane plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been incorporated into the structure of the antihistamine drug Rupatidine, replacing the pyridine ring, which led to a dramatic improvement in physicochemical properties . The compound’s interactions with biomolecules are primarily through its nitrogen atom, which can form hydrogen bonds and other non-covalent interactions, enhancing its binding affinity and specificity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its incorporation into drug molecules has been shown to improve metabolic stability and lipophilicity, which are critical for effective drug action . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and proteins, either inhibiting or activating them. For instance, its incorporation into Rupatidine improved the drug’s binding affinity to its target receptors . The nitrogen atom in this compound is crucial for these interactions, as it can form hydrogen bonds and other non-covalent interactions with biomolecules, enhancing the compound’s binding specificity and efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but its degradation products can also have biological activity . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its efficacy over extended periods, making it a promising candidate for drug development.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as improved metabolic stability and reduced toxicity . At higher doses, it can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in drug development. Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the need for careful dosage management.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, which play a key role in drug metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . These interactions can affect the compound’s localization and accumulation within specific tissues, influencing its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can enhance the compound’s efficacy by ensuring that it reaches its intended site of action within the cell.

Propriétés

IUPAC Name |

3-azabicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-5-2-6(1)4-7-3-5/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVHZVWNAGLZFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599201 | |

| Record name | 3-Azabicyclo[3.1.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286-35-1 | |

| Record name | 3-Azabicyclo[3.1.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for obtaining 3-Azabicyclo[3.1.1]heptane derivatives?

A1: Several synthetic strategies have been explored for accessing these compounds. Some notable approaches include:

- Reduction of spirocyclic oxetanyl nitriles: This method provides a general and scalable route to 3-azabicyclo[3.1.1]heptanes [].

- Formal dipolar [4π + 2σ] cycloaddition: This approach utilizes readily available bicyclo[1.1.0]butanes and nitrones in the presence of a Europium(III) triflate catalyst [].

- Silver-enabled cycloaddition: This methodology involves a formal [3+3]/[3+2]/retro-[3+2] cycloaddition sequence between bicyclo[1.1.0]butanes and isocyanides, offering a rapid way to generate molecular complexity [].

- Thermal Intramolecular [2 + 2] Cycloaddition: This method utilizes Morita–Baylis–Hillman adduct-derived 4,4-diaryl-1,3-dienes to access a variety of bicyclic structures, including 3-azabicyclo[3.1.1]heptanes [, ].

- N-heterocyclic carbene gold(I) catalyzed transformation: This approach employs N-tethered 1,5-bisallenes to access 6,7-dimethylene-3-azabicyclo[3.1.1]heptanes with high yields [, ].

Q2: Can you elaborate on the advantages of using 3-azabicyclo[3.1.1]heptanes as bioisosteres?

A: Replacing aromatic rings with 3-azabicyclo[3.1.1]heptanes can lead to significant improvements in drug-like properties. For instance, incorporating this scaffold into the antihistamine drug Rupatadine resulted in a dramatic enhancement of physicochemical properties []. This is attributed to the saturated nature of the bicyclic system, which can improve solubility, metabolic stability, and reduce potential toxicity compared to their aromatic counterparts.

Q3: What is known about the structure-activity relationship (SAR) of 3-azabicyclo[3.1.1]heptanes?

A: Research suggests that the substitution pattern on the this compound scaffold significantly influences its biological activity. For example, the presence and nature of substituents at positions 1, 2, 4, and 6 have been shown to impact the potency and selectivity of these compounds []. Further investigation into the SAR of this scaffold is crucial for optimizing its therapeutic potential.

Q4: Are there any reported applications of 3-azabicyclo[3.1.1]heptanes in medicinal chemistry?

A4: While still an emerging area of research, these bicyclic systems are gaining traction as valuable scaffolds in drug discovery:

- Aromatase inhibitors: 1-Phenyl-3-azabicyclo[3.1.1]-heptane-2,4-dione derivatives have been identified as potent aromatase inhibitors, demonstrating potential for treating hormone-dependent diseases like breast cancer [].

- Bioisosteres in drug design: The successful incorporation of the this compound core into Rupatadine highlights its potential as a bioisostere for improving the drug-like properties of existing pharmaceuticals [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

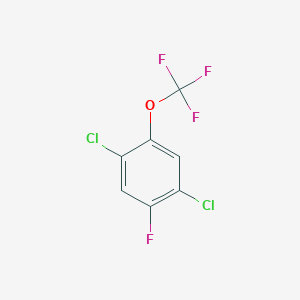

![6-Methoxy-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1320177.png)

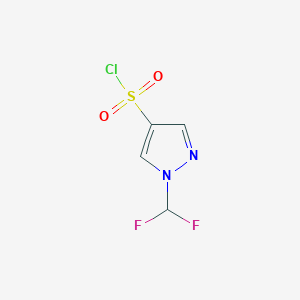

![2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid](/img/structure/B1320179.png)

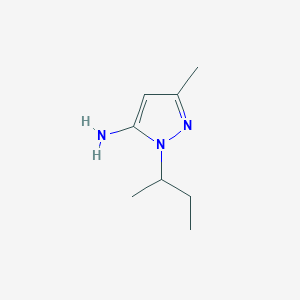

![7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320181.png)

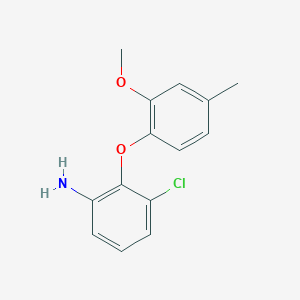

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)